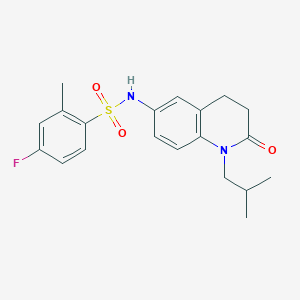

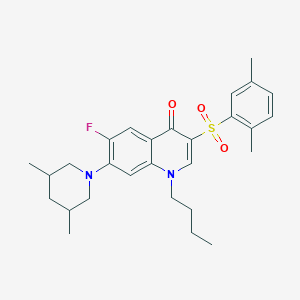

![molecular formula C11H18FN3O B2823009 {[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820574-00-2](/img/structure/B2823009.png)

{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine” is a chemical compound with the CAS number 1820576-20-2 . It has a molecular weight of 213.25 and a molecular formula of C10H16FN3O .

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a fluorine atom, a pyrrolidine ring, and an oxazole ring . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.25 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available data.Scientific Research Applications

Synthesis Applications

Ionic Liquids and Solvents The compound has been utilized in the synthesis of fluorous ionic liquids, showcasing its role in creating novel classes of solvents. These ionic liquids exhibit high fluorophilicity, indicating their potential applications in various chemical processes requiring unique solvent properties (Honda et al., 2017).

Chemical Properties and Interactions

Hydrogen-bond Basicity Research has been conducted to understand the hydrogen-bond basicity of secondary amines, including the molecule . The study provides insights into the interaction of the compound with hydrogen bond donors, offering valuable information for its application in chemical synthesis and reaction mechanisms (Graton et al., 2001).

Reaction Mechanisms

Enantioselective Hydroamination The compound has been used in studies exploring the mechanisms of enantioselective hydroamination. These findings contribute to the understanding of stereoinduction and bond formation in chemical reactions, which is crucial for developing new synthetic methodologies (Manna et al., 2011).

Fluorescent Labeling The molecule has found applications in the synthesis of fluorescent xanthenic derivatives for labeling amine residues. This application is particularly relevant in the field of biochemistry for studying and visualizing biological molecules (Crovetto et al., 2008).

Biological and Medicinal Applications

Antimicrobial Activities Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Monoamine Oxidase Inactivation The compound has been a part of studies investigating the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. This research is significant for understanding and potentially treating neurological disorders (Ding & Silverman, 1993).

Catalysis and Synthesis

Cyclic Amine Functionalization The molecule has been used in exploring redox-annulations with α,β-unsaturated carbonyl compounds, which is vital for understanding catalytic processes and developing new synthetic routes (Kang et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact withDeoxyuridine 5’-triphosphate nucleotidohydrolase, mitochondrial in humans and Deoxyuridine 5’-triphosphate nucleotidohydrolase, putative in Plasmodium falciparum .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to be a versatile scaffold for novel biologically active compounds . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Pharmacokinetics

The physicochemical parameters of the compound, such as its molecular weight and chemical formula, can provide some insights into its potential pharmacokinetic properties .

Result of Action

The pyrrolidine ring, a key structural feature of this compound, is known to be a versatile scaffold for novel biologically active compounds .

Action Environment

The physicochemical properties of the compound, such as its molecular weight and chemical formula, can provide some insights into its potential stability and reactivity in different environments .

properties

IUPAC Name |

1-[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FN3O/c1-8-3-11(16-14-8)7-15-6-9(12)4-10(15)5-13-2/h3,9-10,13H,4-7H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYNNKAGWPTBU-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CC(CC2CNC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CN2C[C@H](C[C@H]2CNC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

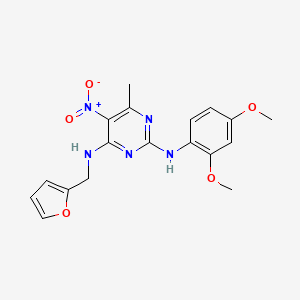

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

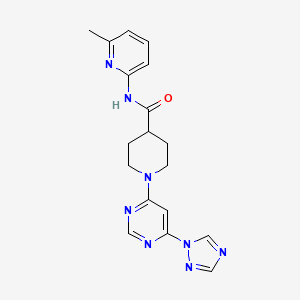

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

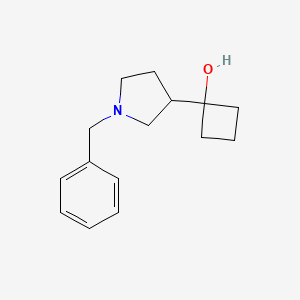

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)